2-Acetoxy-4'-phenoxybenzophenone

Description

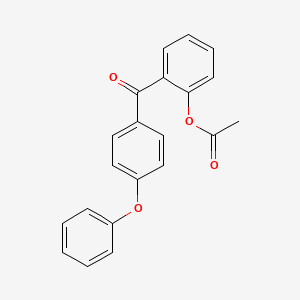

2-Acetoxy-4'-phenoxybenzophenone is a benzophenone derivative featuring an acetoxy group (-OAc) at the 2-position of one benzene ring and a phenoxy group (-OPh) at the 4'-position of the second benzene ring. Benzophenones are widely studied for their applications in organic synthesis, photostabilizers, and intermediates for pharmaceuticals. The acetoxy group enhances electrophilicity, making the compound reactive in substitution and coupling reactions, while the phenoxy substituent influences steric and electronic properties .

Properties

IUPAC Name |

[2-(4-phenoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O4/c1-15(22)24-20-10-6-5-9-19(20)21(23)16-11-13-18(14-12-16)25-17-7-3-2-4-8-17/h2-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZLVWLCVLNDKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641573 | |

| Record name | 2-(4-Phenoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-30-3 | |

| Record name | Methanone, [2-(acetyloxy)phenyl](4-phenoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Phenoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-4’-phenoxybenzophenone can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of 2-Acetoxy-4’-phenoxybenzophenone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow principles of green chemistry to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-4’-phenoxybenzophenone undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can alter the oxidation state of the compound.

Substitution: Substitution reactions can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Substitution reactions often involve nucleophiles or electrophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Acetoxy-4’-phenoxybenzophenone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetoxy-4’-phenoxybenzophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, influencing various biochemical processes. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: Bromo (-Br) substituents (e.g., 2-Acetoxy-4'-bromobenzophenone) increase electrophilicity, facilitating nucleophilic aromatic substitution. Alkoxy groups (-OR, e.g., -OPr, -OPh) donate electrons via resonance, reducing reactivity but improving solubility in nonpolar solvents. For example, 2-Acetoxy-4'-methoxybenzophenone (MW 270.28) exhibits higher polarity and solubility in methanol compared to hexyloxy derivatives.

Molecular Weight and Lipophilicity :

- Increasing alkoxy chain length (e.g., from methoxy to hexyloxy) correlates with higher molecular weight and lipophilicity. Hexyloxy derivatives (MW 340.41) are suited for applications requiring lipid bilayer penetration.

Biological Activity

2-Acetoxy-4'-phenoxybenzophenone (CAS No. 890098-30-3) is an organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant research findings.

This compound is known to interact with various enzymes and proteins, particularly those involved in ester hydrolysis. This interaction leads to the formation of hydroxy derivatives that can participate in diverse biochemical pathways. The compound's structure allows it to act as a reactive intermediate in several chemical reactions, influencing its biological activity .

Cellular Effects

Research indicates that this compound affects various cellular processes:

- Cell Signaling : It modulates key signaling pathways, potentially altering gene expression and cellular metabolism.

- Gene Expression : The compound influences transcription factors, leading to changes in the expression of genes involved in cell proliferation and apoptosis .

Table 1: Summary of Cellular Effects

| Effect Type | Description |

|---|---|

| Cell Signaling | Modulates signaling pathways |

| Gene Expression | Influences transcription factors |

| Cellular Metabolism | Alters metabolic processes |

The mechanism by which this compound exerts its effects involves:

- Binding Interactions : It binds to specific proteins and enzymes, leading to their inhibition or activation.

- Ester Hydrolysis : The acetoxy group undergoes hydrolysis, releasing active intermediates that interact with cellular components .

Research Findings

Studies have demonstrated various biological activities associated with this compound:

- Antimicrobial Activity : The compound has shown potential against a range of microbial pathogens.

- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction .

- Toxicological Studies : High doses have been linked to cellular toxicity and oxidative stress in animal models, suggesting a dose-dependent response .

Case Study: Anticancer Activity

A study investigating the anticancer effects of this compound on human cancer cell lines revealed that treatment resulted in significant reductions in cell viability and induced apoptosis. The underlying mechanism was attributed to the activation of caspase pathways, which are critical for apoptotic cell death .

Dosage Effects

The effects of this compound vary significantly with dosage:

- Low Doses : May exhibit beneficial effects, enhancing cellular functions.

- High Doses : Associated with adverse effects including toxicity and inflammation .

Metabolic Pathways

The compound undergoes metabolic transformations involving ester hydrolysis and conjugative metabolism. These processes affect its bioavailability and biological efficacy .

Table 2: Metabolic Pathways

| Pathway Type | Description |

|---|---|

| Ester Hydrolysis | Conversion to hydroxy derivatives |

| Conjugative Metabolism | Involvement of enzymes for detoxification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.